molecular formula C16H12ClNO5 B5853228 4-acetylbenzyl 2-chloro-4-nitrobenzoate

4-acetylbenzyl 2-chloro-4-nitrobenzoate

Cat. No.: B5853228
M. Wt: 333.72 g/mol
InChI Key: WRMOEADHFXENBG-UHFFFAOYSA-N
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Description

4-acetylbenzyl 2-chloro-4-nitrobenzoate is an organic compound with the molecular formula C16H12ClNO5 It is a derivative of benzoic acid, featuring both acetyl and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetylbenzyl 2-chloro-4-nitrobenzoate typically involves the esterification of 2-chloro-4-nitrobenzoic acid with 4-acetylbenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would likely utilize continuous flow reactors to ensure efficient mixing and reaction control, thereby optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-acetylbenzyl 2-chloro-4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

    Reduction: 4-acetylbenzyl 2-amino-4-chlorobenzoate.

    Hydrolysis: 2-chloro-4-nitrobenzoic acid and 4-acetylbenzyl alcohol.

Scientific Research Applications

4-acetylbenzyl 2-chloro-4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-acetylbenzyl 2-chloro-4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ester linkage can undergo hydrolysis. These interactions can affect biological pathways, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetylbenzyl 2-chloro-4-nitrobenzoate is unique due to the combination of its functional groups, which allows it to participate in a variety of chemical reactions. This versatility makes it a valuable compound in synthetic organic chemistry and related fields .

Properties

IUPAC Name

(4-acetylphenyl)methyl 2-chloro-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO5/c1-10(19)12-4-2-11(3-5-12)9-23-16(20)14-7-6-13(18(21)22)8-15(14)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMOEADHFXENBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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